3-溴-4-甲磺酰基噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

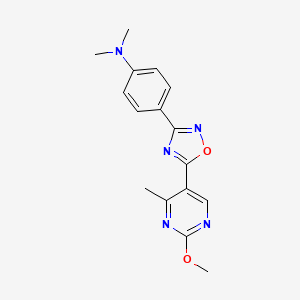

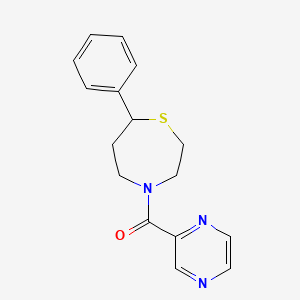

3-Bromo-4-methylsulfonylthiophene is a chemical compound with the molecular formula C5H5BrO2S2 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methylsulfonylthiophene consists of a thiophene ring with a bromine atom and a methylsulfonyl group attached to it . The molecular weight of this compound is 241.12 g/mol.科学研究应用

化学合成和衍生物

3-溴-4-甲磺酰基噻吩及其衍生物在化学合成中得到了广泛研究。例如,一项研究探讨了对位取代芳基甲基硫醚的溴环化反应,从而创造了多卤代平台,如3-溴-2-(2-(二)氯乙烯基)苯并噻吩。进一步对该化合物的官能化提供了快速访问立体定义的2,3-二取代苯并噻吩库(Zhao, Alami, & Provot, 2017)。此外,对β-溴-β-(甲磺酰基)苯乙烯与二甲基丙二酸酯和氰乙酸甲酯的反应进行了研究,导致磺酰基取代环丙烷和2,3-二氢呋喃的形成(Vasin, Bolusheva, Razin, & Somov, 2014)。

光学性质和材料科学

在材料科学中,对3-溴-4-甲磺酰基噻吩的衍生物进行了研究,以探讨其潜在应用。一项关于对聚(3-己基噻吩) (P3HT) 的后官能化研究突出了各种官能团,包括溴基,如何影响3,4-二取代聚(噻吩) 的光学和光物理性质(Li, Vamvounis, & Holdcroft, 2002)。

安全和危害

作用机制

Target of Action

It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .

Mode of Action

The mode of action of 3-Bromo-4-methylsulfonylthiophene is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets (organoboron reagents) to form new carbon-carbon bonds . This process involves two key steps: oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond, and transmetalation, where the organoboron groups are transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound plays a role in the synthesis of complex organic molecules, potentially affecting various metabolic pathways.

Result of Action

The molecular and cellular effects of 3-Bromo-4-methylsulfonylthiophene’s action are likely related to its role in the formation of new carbon-carbon bonds during Suzuki–Miyaura cross-coupling reactions . This could result in the synthesis of complex organic molecules, potentially leading to various downstream effects depending on the specific context of the reaction.

Action Environment

The action, efficacy, and stability of 3-Bromo-4-methylsulfonylthiophene can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical reagents could potentially influence the compound’s action.

属性

IUPAC Name |

3-bromo-4-methylsulfonylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2S2/c1-10(7,8)5-3-9-2-4(5)6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOUJGVTUTWLRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methylsulfonylthiophene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2377863.png)

![3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile](/img/structure/B2377868.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2377870.png)

![Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2377873.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377878.png)

![N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2377882.png)

![3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2377884.png)